molecular formula C20H13F4N5OS B2866359 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852373-99-0

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2866359
CAS No.: 852373-99-0
M. Wt: 447.41
InChI Key: UDOZWTFUWWKRSO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . Compounds of this class have been studied for their potential as inhibitors of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising therapeutic targets, especially for the discovery and development of new-generation anti-TB agents .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized using intermediate compounds such as 5-((10H-phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol .

Scientific Research Applications

Potential Antiasthma Agents

Compounds with the [1,2,4]triazolo and pyridazine structural motifs have been investigated for their roles as mediator release inhibitors, potentially acting as antiasthma agents. Studies involving human basophil histamine release assays have identified such compounds as active, suggesting their utility in developing new asthma treatments (Medwid et al., 1990).

Radioligands for Imaging

Derivatives of pyrazolo and pyrimidine have been reported as selective ligands for the translocator protein (18 kDa), with specific compounds designed for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), indicating potential applications in diagnostic imaging and research into various diseases (Dollé et al., 2008).

Pharmacological Probes

Pyrazolo and triazolo derivatives have been used as high-affinity antagonists for specific receptors, such as the human A2A adenosine receptor. These compounds, functionalized with various substituents, serve as pharmacological probes for studying receptor functions, illustrating their application in receptor biology and drug development (Kumar et al., 2011).

Insecticidal Activity

Research into heterocycles incorporating thiadiazole moieties has explored their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. Such studies suggest the potential of these compounds in developing new insecticides or pest management strategies (Fadda et al., 2017).

Anticancer Activity

Modifications of triazolo and pyridine compounds have been evaluated for their anticancer effects and toxicity, indicating a potential pathway for the development of new anticancer agents. These studies show the importance of structural modifications in enhancing biological activity and reducing toxicity (Wang et al., 2015).

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5OS/c21-14-5-1-12(2-6-14)19-27-26-16-9-10-18(28-29(16)19)31-11-17(30)25-15-7-3-13(4-8-15)20(22,23)24/h1-10H,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZWTFUWWKRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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